(1E)-1-(2,4-dichlorobenzylidene)-1H-indene
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Overview
Description
(1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE: is a chemical compound characterized by the presence of a dichlorophenyl group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE typically involves the reaction of 2,4-dichlorobenzaldehyde with indene in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: In medicine, (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE is investigated for its pharmacological effects. Researchers explore its potential as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor used in the synthesis of (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE.
Indene: The core structure of the compound, which can undergo various chemical modifications.
Dichloroanilines: Compounds with similar dichlorophenyl groups, used in the production of dyes and herbicides.
Uniqueness: (1E)-1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-INDENE is unique due to its specific combination of a dichlorophenyl group and an indene structure
Properties
Molecular Formula |
C16H10Cl2 |
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Molecular Weight |
273.2 g/mol |
IUPAC Name |
(1E)-1-[(2,4-dichlorophenyl)methylidene]indene |
InChI |
InChI=1S/C16H10Cl2/c17-14-8-7-13(16(18)10-14)9-12-6-5-11-3-1-2-4-15(11)12/h1-10H/b12-9+ |
InChI Key |
RKSGMKSYLFGTGH-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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